1-(4-methyl-1H-indol-2-yl)ethanone

Description

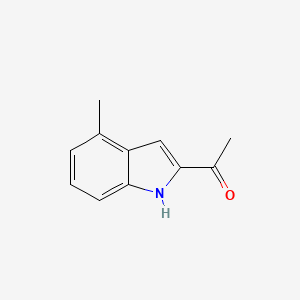

1-(4-Methyl-1H-indol-2-yl)ethanone is a substituted indole derivative characterized by a methyl group at the 4-position of the indole ring and an ethanone (acetyl) group at the 2-position. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive molecules, such as serotonin and tryptophan. The methyl substituent at position 4 and the acetyl group at position 2 confer unique electronic and steric properties, influencing its reactivity and biological interactions.

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-(4-methyl-1H-indol-2-yl)ethanone |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-10-9(7)6-11(12-10)8(2)13/h3-6,12H,1-2H3 |

InChI Key |

GAKJESCRQNGXKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-methyl-1H-indol-2-yl)ethanone can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . Another method is the Bartoli reaction, which uses a Grignard reagent to form the indole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(4-methyl-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different indole-based compounds.

Substitution: Electrophilic substitution reactions are common, where substituents are introduced into the indole ring. Common reagents used in these reactions include methanesulfonic acid, Grignard reagents, and various oxidizing and reducing agents Major products formed from these reactions include tricyclic indoles and azepinoindoles.

Scientific Research Applications

1-(4-methyl-1H-indol-2-yl)ethanone has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Biology: Studies have shown its potential in inhibiting cancer cell growth and microbial activity.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methyl-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Comparisons

The table below summarizes key structural features, molecular properties, and applications of 1-(4-methyl-1H-indol-2-yl)ethanone and related indole derivatives:

| Compound Name | Substituent Type/Position | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Biological Activities/Applications |

|---|---|---|---|---|---|

| This compound | Methyl (C4), ethanone (C2) | C₁₁H₁₁NO | 173.21 | Electron-donating methyl enhances solubility; acetyl enables derivatization. | Potential anticancer, antimicrobial agents. |

| 1-(4-Iodo-1H-indol-2-yl)ethanone | Iodo (C4), ethanone (C2) | C₁₀H₈INO | 285.09 | Heavy halogen increases electrophilicity; useful in cross-coupling reactions. | Building block for anticancer compounds . |

| 1-(4-Chloro-1H-indol-2-yl)ethanone | Chloro (C4), ethanone (C2) | C₉H₈ClNO | 183.62 | Electron-withdrawing Cl enhances reactivity in nucleophilic substitutions. | Studied for enzyme inhibition . |

| 1-(1-Methyl-1H-indol-4-yl)ethanone | Methyl (N1), ethanone (C4) | C₁₁H₁₁NO | 173.21 | Methyl at N1 alters ring electronics; ethanone at C4 affects binding affinity. | Antimicrobial, anticancer research . |

| 1-(4,6-Dichloro-1H-indol-3-yl)ethanone | Dichloro (C4, C6), ethanone (C3) | C₉H₆Cl₂NO | 218.06 | Dual electron-withdrawing groups increase stability in acidic conditions. | Explored for antiviral activity . |

Key Differences and Implications

- Substituent Position: The ethanone group at position 2 (vs. 3 or 4) in the target compound may influence binding to biological targets like enzymes or receptors. For example, indole-3-yl derivatives often mimic natural ligands (e.g., auxins), whereas 2-yl derivatives may exhibit distinct pharmacological profiles . Methyl at C4 (vs.

Substituent Type :

- Halogens (I, Cl) : Increase molecular weight and reactivity, enabling applications in radiopharmaceuticals (iodine) or as electrophilic intermediates (chlorine) .

- Methyl : Enhances lipophilicity and metabolic stability compared to halogens, making the target compound more suitable for oral drug candidates .

Biological Activity :

- The 4-iodo derivative () is prioritized in medicinal chemistry for its role in Suzuki-Miyaura cross-coupling, a key step in synthesizing complex bioactive molecules.

- The 4-chloro analog () shows promise in enzyme inhibition studies due to its strong electron-withdrawing effects, whereas the methyl-substituted target compound may offer balanced pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.